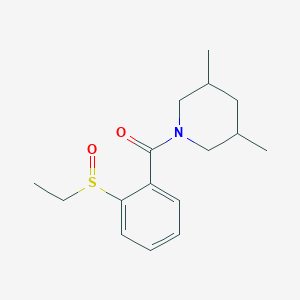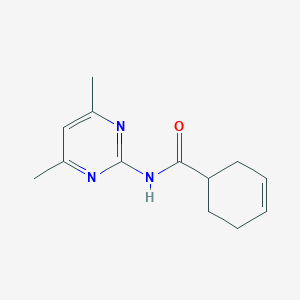
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained interest due to its ability to inhibit the activity of a specific protein kinase, which is involved in various cellular processes.
作用机制
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide inhibits the activity of a specific protein kinase, which is involved in various cellular processes. The inhibition of this kinase leads to the modulation of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The exact mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis in cancer cells, and modulate the immune response. In addition, the compound has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of various inflammatory and autoimmune disorders.
实验室实验的优点和局限性
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis method has been published in several research papers. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which makes it difficult to use in in vitro assays. In addition, the compound has poor pharmacokinetic properties, which make it difficult to use in in vivo experiments.
未来方向
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several potential future directions. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. The compound could be further optimized to improve its pharmacokinetic properties, which would make it more suitable for in vivo experiments. In addition, the compound could be used in combination with other therapeutic agents to enhance its efficacy. Further research is also needed to fully understand the mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide and its potential applications in various diseases.
合成方法
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then used to obtain the final product. The detailed synthesis method has been published in several research papers, and the compound has been successfully synthesized in various laboratories.
科学研究应用
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. The inhibition of this kinase has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(15-8-5-6-10-18-15)19-17(21)14-11-20(2)16-9-4-3-7-13(14)16/h3-12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOEADNJSBXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)










![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)